molecular formula C2H7Cl2N B3068165 Azane;1,2-dichloroethane CAS No. 29320-38-5

Azane;1,2-dichloroethane

Cat. No.: B3068165
CAS No.: 29320-38-5
M. Wt: 115.99 g/mol
InChI Key: YIRLUIDCBMHRSU-UHFFFAOYSA-N
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Description

Azane, also known as ammonia, and 1,2-dichloroethane, commonly referred to as ethylene dichloride, are two distinct chemical compounds. Azane is a simple nitrogen hydride with the formula NH₃, while 1,2-dichloroethane is a chlorinated hydrocarbon with the formula C₂H₄Cl₂. 1,2-Dichloroethane is a colorless liquid with a chloroform-like odor and is primarily used in the production of vinyl chloride, which is a precursor to polyvinyl chloride (PVC) .

Scientific Research Applications

1,2-Dichloroethane has several applications in scientific research and industry:

    Chemistry: It is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other chemicals.

    Biology: It is used in the study of its toxicological effects and mechanisms of action.

    Medicine: It is used as a solvent in the pharmaceutical industry.

    Industry: It is primarily used in the production of vinyl chloride and other chlorinated solvents.

Mechanism of Action

Polyamines use several mechanisms to regulate cell growth. They are important factors regulating gene expression, transcription and translation, membrane stabilization, cell cycle, post-translational modification, and conformational transition of DNA .

Safety and Hazards

Polyethylene Polyamine may be harmful if inhaled . It is irritating to eyes and skin . It may be harmful if swallowed . It neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It reacts with strong reducing agents such as hydrides to generate flammable gaseous hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroethane is typically produced through the direct chlorination of ethylene. The reaction involves the addition of chlorine to ethylene in the presence of a catalyst such as iron(III) chloride (FeCl₃) and a promoter like sodium chloride (NaCl). The reaction is carried out under elevated pressure (3-4 bar) and temperature (120-125°C) .

Industrial Production Methods

Industrial production of 1,2-dichloroethane involves both direct chlorination and oxychlorination of ethylene. In the direct chlorination process, ethylene reacts with chlorine gas to form 1,2-dichloroethane. In the oxychlorination process, ethylene reacts with hydrogen chloride and oxygen in the presence of a copper(II) chloride (CuCl₂) catalyst to produce 1,2-dichloroethane .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1,2-Dichloroethane can be compared with other chlorinated hydrocarbons such as:

Uniqueness

1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its ability to undergo both direct chlorination and oxychlorination reactions. Its versatility as a solvent and intermediate in various chemical processes also sets it apart from other similar compounds .

Properties

IUPAC Name

azane;1,2-dichloroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2.H3N/c3-1-2-4;/h1-2H2;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRLUIDCBMHRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)Cl.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29320-38-5
Details Compound: Ammonia-ethylene dichloride copolymer
Record name Ammonia-ethylene dichloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29320-38-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

115.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid with an odor of amines; [CHRIS]
Record name Ethane, 1,2-dichloro-, polymer with ammonia
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CAS No.

29320-38-5
Record name Ethane, 1,2-dichloro-, polymer with ammonia
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Record name Ethane, 1,2-dichloro-, polymer with ammonia
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.697
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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